molecular formula C3H8ClF2N B591902 2,2-Difluoro-N-methylethanamine hydrochloride CAS No. 139364-36-6

2,2-Difluoro-N-methylethanamine hydrochloride

Cat. No.: B591902
CAS No.: 139364-36-6
M. Wt: 131.551
InChI Key: RWYRUDPAALLKPX-UHFFFAOYSA-N
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Description

2,2-Difluoro-N-methylethanamine hydrochloride is an organic compound with the molecular formula C3H8ClF2N. It is a derivative of ethanamine, where two hydrogen atoms on the ethyl group are replaced by fluorine atoms, and the nitrogen atom is methylated. This compound is typically found as an off-white powder and is used in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-N-methylethanamine hydrochloride can be achieved through several methods. One common approach involves the reaction of 2,2-difluoroethylamine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

2,2-Difluoroethylamine+Methyl iodide2,2-Difluoro-N-methylethanamine+Sodium iodide\text{2,2-Difluoroethylamine} + \text{Methyl iodide} \rightarrow \text{2,2-Difluoro-N-methylethanamine} + \text{Sodium iodide} 2,2-Difluoroethylamine+Methyl iodide→2,2-Difluoro-N-methylethanamine+Sodium iodide

The resulting 2,2-Difluoro-N-methylethanamine is then treated with hydrochloric acid to form the hydrochloride salt:

2,2-Difluoro-N-methylethanamine+Hydrochloric acid2,2-Difluoro-N-methylethanamine hydrochloride\text{2,2-Difluoro-N-methylethanamine} + \text{Hydrochloric acid} \rightarrow \text{this compound} 2,2-Difluoro-N-methylethanamine+Hydrochloric acid→2,2-Difluoro-N-methylethanamine hydrochloride

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-N-methylethanamine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction Reactions: The compound can be reduced to form simpler amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted ethanamines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of simpler amines

Scientific Research Applications

2,2-Difluoro-N-methylethanamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Difluoro-N-methylethanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of specific biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Difluoroethylamine hydrochloride
  • N-Methylethanamine hydrochloride
  • 2,2-Difluoro-N-ethylethanamine hydrochloride

Uniqueness

2,2-Difluoro-N-methylethanamine hydrochloride is unique due to the presence of both fluorine atoms and a methyl group, which confer distinct chemical and biological properties. The fluorine atoms increase the compound’s lipophilicity and metabolic stability, while the methyl group enhances its binding affinity to specific targets .

Properties

IUPAC Name

2,2-difluoro-N-methylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7F2N.ClH/c1-6-2-3(4)5;/h3,6H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYRUDPAALLKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672584
Record name 2,2-Difluoro-N-methylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139364-36-6
Record name 2,2-Difluoro-N-methylethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,2-difluoroethyl)(methyl)amine hydrochloride
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